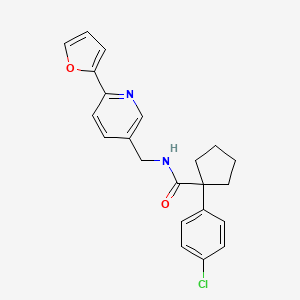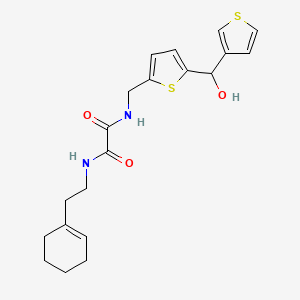![molecular formula C18H21N5O3 B2484255 2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-82-4](/img/structure/B2484255.png)
2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that are of interest due to their structural complexity and potential biological activity. Such compounds are often studied for their synthetic challenges, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as catalysis using disulfonic acid imidazolium chloroaluminate for the synthesis of pyrazoles demonstrate the innovative approaches to constructing complex heterocycles under environmentally friendly conditions (Moosavi-Zare et al., 2013). Another example is the use of imidazole as a catalyst in aqueous medium for synthesizing pyranopyrazoles, showcasing the trend towards greener synthesis methods (Siddekha et al., 2011).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular geometry and intermolecular interactions of complex compounds. Studies such as those by Yeong et al. (2018) on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate highlight the importance of X-ray diffraction in determining molecular structures and understanding hydrogen bonding within crystal lattices (Yeong et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with ketones to produce dihydropurines showcases the typical behavior of nitrogen-containing heterocycles in nucleophilic addition reactions (Alves et al., 1990).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are determined by the molecular structure. The study of photophysical properties of fluorescent derivatives provides insight into the stability and electronic properties of complex molecules (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, is essential for understanding the utility of a compound. Studies on the antimicrobial activities of purin-8-ones exemplify how structural variations can influence biological activity (Sharma et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Precursors and Derivatives
- The compound has been used in the synthesis of various heterocyclic compounds, which are precursors to purine analogs. This includes reactions with acetone and butane-2,3-dione, leading to dihydropurines with potential biological activities (Alves, Proença, & Booth, 1994).
Spectral Characterization and Quantum-Mechanical Modeling
- The compound has been studied for spectral characterization and quantum-mechanical modeling, providing insights into the stability and crystallization behaviors of its derivatives. This includes the formation of mono- and diesters and their conformers (Hęclik et al., 2017).
Catalytic Applications
- It has been used as a catalyst in the synthesis of pyrazoles, demonstrating the compound's utility in facilitating chemical reactions (Moosavi‐Zare et al., 2013).
Synthesis of Antimicrobial Agents
- The compound plays a role in the synthesis of antimicrobial agents, particularly in the development of compounds with potential activity against a range of bacteria (Sharma, Sharma, & Rane, 2004).
Applications in Organic Optoelectronic Materials
- Derivatives of the compound have been explored for their applications in organic optoelectronic materials, demonstrating their potential in the development of new materials for technological applications (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
2-ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-5-21-16(24)14-15(20(3)18(21)25)19-17-22(8-9-23(14)17)12-10-11(2)6-7-13(12)26-4/h6-7,10H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIKMXMXVPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

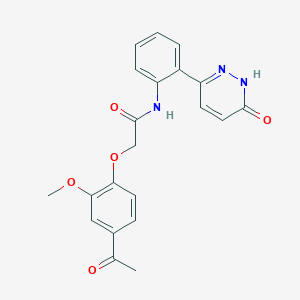

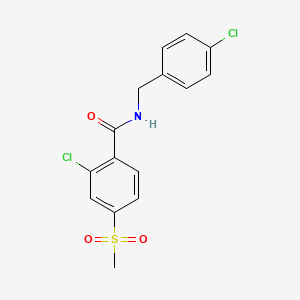
![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)
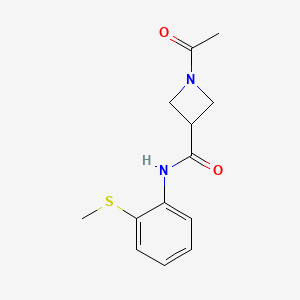
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)

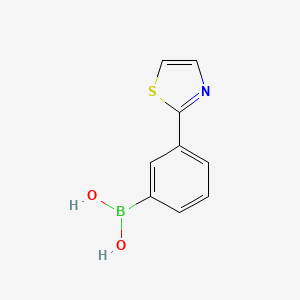
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)
